

Methyl 4-methoxyacetoacetate molecular weight and formula

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Compound of Interest

Compound Name: Methyl 4-methoxyacetoacetate

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Technical Guide: Methyl 4-methoxyacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **methyl 4-methoxyacetoacetate**, a key intermediate in organic synthesis. The document outlines its chemical properties, experimental protocols for its synthesis, and a logical workflow for its preparation and purification.

Core Properties of Methyl 4-methoxyacetoacetate

Methyl 4-methoxyacetoacetate is a versatile building block, particularly noted for its role in the synthesis of pharmaceuticals. A summary of its key quantitative data is presented below.



Property	Value	Reference
Molecular Formula	C6H10O4	[1][2][3]
Linear Formula	CH3OCH2COCH2COOCH3	[4]
Molecular Weight	146.14 g/mol	[1][2][3][4]
CAS Number	41051-15-4	[2][3][4]
Appearance	Colorless to light yellow/orange clear liquid	
Density	1.129 g/mL at 25 °C (lit.)	[4]
Boiling Point	89 °C at 8.5 mmHg (lit.)	[4]
Refractive Index	n20/D 1.431 (lit.)	[4]

Synthesis of Methyl 4-methoxyacetoacetate

The predominant method for synthesizing **methyl 4-methoxyacetoacetate** is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide source.[1] Various bases and solvents can be employed to facilitate this reaction.

Experimental Protocol 1: Synthesis using Sodium Methylate in Acetonitrile

This protocol details a common procedure for the synthesis of **methyl 4-methoxyacetoacetate**.

Materials:

- Sodium methylate (113.4 g, 2.1 mol)
- Acetonitrile (150 ml for suspension, plus additional for extraction)
- Methyl 4-chloroacetoacetate (150.5 g, 1 mol)
- Distilled water (350 ml)



- Acetic acid (9 g)
- 32% Hydrochloric acid
- Magnesium sulfate

Procedure:

- Suspend 113.4 g of sodium methylate in 150 ml of acetonitrile.
- Over a period of 5 minutes, add 150.5 g of methyl 4-chloroacetoacetate to the suspension.
 The temperature will rise; maintain it between 68-70°C by cooling.
- Stir the mixture at 70°C for an additional 25 minutes.
- Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.
- Adjust the pH to a value between 6 and 7 by adding 32% hydrochloric acid.
- Separate the organic layer using a separating funnel.
- Extract the aqueous layer three times with 200 ml of acetonitrile for each extraction.
- Combine all organic phases and dry them over magnesium sulfate.
- Concentrate the solution on a rotary evaporator to remove the solvent.
- The crude product is then distilled at 55°-57° C under a pressure of 0.6 mbar to yield pure methyl 4-methoxyacetoacetate.[2]

The expected yield for this procedure is approximately 90.6%.[2]

Experimental Protocol 2: Synthesis using Sodium Hydride and Methanol in Toluene

This alternative method utilizes sodium hydride to generate the methoxide in situ.

Materials:



- Anhydrous Toluene
- Industrial Sodium Hydride
- Methanol solution of sodium methoxide
- Methyl 4-chloroacetoacetate
- Acid for pH adjustment

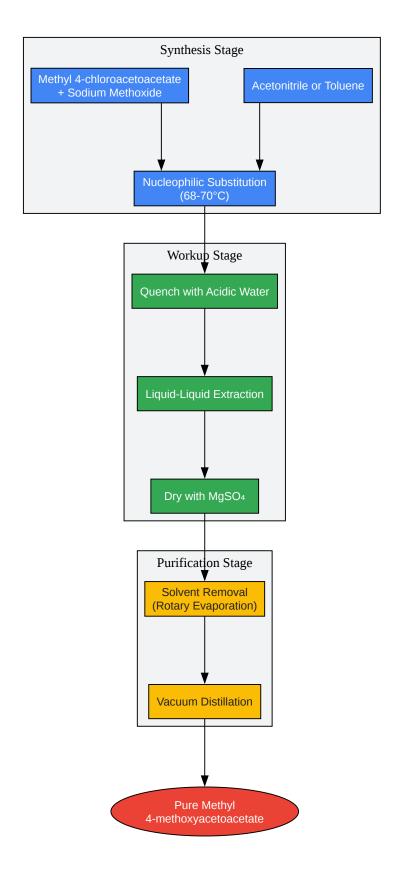
Procedure:

- In a reactor under a nitrogen atmosphere, add anhydrous toluene.
- Control the internal temperature to 18-20°C and add industrial sodium hydride while stirring.
- Add methyl 4-chloroacetoacetate to the reactor.
- Dropwise, add a methanol solution of sodium methoxide while maintaining the reactor temperature between 10-15°C.
- After the addition is complete, stir the reaction mixture for 3-5 hours, allowing the temperature to rise to 20-25°C.
- Monitor the reaction progress using gas chromatography.
- Once the reaction is complete, adjust the pH with an acid and allow the layers to separate.
- The toluene layer is subjected to reduced pressure distillation to remove the toluene, followed by distillation of the crude product to obtain the final product.[5]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of **methyl 4-methoxyacetoacetate**.





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Caption: Workflow for the synthesis and purification of methyl 4-methoxyacetoacetate.



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